N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
Properties
CAS No. |
828920-95-2 |
|---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-3-5-14-6-4-10)16-13-15-9-11(19-13)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) |
InChI Key |
QVERPHXRMCCYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For the 5-substituted thiazole, the substitution at the 5-position is introduced either by:
- Direct substitution on the thiazole ring post-cyclization.
- Using substituted precursors that carry the pyrrolidinyl group.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidinyl substituent at the 5-position of the thiazole ring is typically introduced by nucleophilic substitution or amination reactions. For example:
- Nucleophilic displacement of a suitable leaving group (e.g., halogen) at the 5-position of the thiazole ring by pyrrolidine.
- Alternatively, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed for C-N bond formation at the 5-position.
Formation of the Pyridine-4-Carboxamide Moiety
Activation of Pyridine-4-Carboxylic Acid
The carboxylic acid group of pyridine-4-carboxylic acid is activated to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chlorides using reagents like thionyl chloride (SOCl2).
- Use of carbodiimide coupling agents such as 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
Amide Bond Formation
The activated pyridine-4-carboxylic acid derivative is then reacted with the 5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl amine intermediate under mild conditions (e.g., room temperature, in solvents like chloroform or dichloromethane) to yield the target amide.
Representative Preparation Method (Literature-Based Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl amine | Cyclization of α-haloketone with thiourea, followed by nucleophilic substitution with pyrrolidine | Moderate to good yields; purification by recrystallization or chromatography |
| 2 | Activation of pyridine-4-carboxylic acid | Use of carbodiimide coupling agent (e.g., CMC) and HOBt in chloroform at 20°C for 20 h | Efficient activation with minimal side products |
| 3 | Coupling reaction | Addition of thiazolyl amine to activated acid in presence of pyridine base | Formation of amide bond; product isolated by filtration and purified by preparative HPLC |
| 4 | Purification | Washing with ethyl acetate, water, and further ethyl acetate; final purification by preparative HPLC | White foam or crystalline solid obtained |
This method is adapted from analogous amide syntheses involving thiazole and pyridine derivatives, as reported in peer-reviewed synthetic protocols.
Analytical and Purification Techniques
- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is preferred for isolating the pure compound.
- Characterization: Confirmed by LC-MS (m/z corresponding to [M+H]+), ^1H NMR spectroscopy showing characteristic aromatic and aliphatic proton signals.
- Impurity Control: Use of antioxidants like L-ascorbic acid during synthesis can inhibit N-oxide impurity formation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Pyridine-4-carboxylic acid, α-haloketone/thioamide, pyrrolidine |
| Key Reagents | Carbodiimide coupling agents (e.g., CMC), HOBt, pyridine base |
| Solvents | Chloroform, dichloromethane, ethyl acetate |
| Temperature | Typically room temperature (20–25°C) |
| Reaction Time | 16–24 hours for coupling step |
| Purification | Preparative HPLC, recrystallization |
| Yield Range | Moderate to good (40–70%) depending on step and scale |
| Analytical Methods | LC-MS, ^1H NMR, melting point |
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents with HOBt significantly improves amide bond formation efficiency and reduces side reactions such as racemization or polymerization.
- Reaction conditions at ambient temperature favor higher selectivity and yield.
- Antioxidants like L-ascorbic acid are beneficial in preventing oxidative impurities during synthesis and storage.
- The choice of solvent impacts solubility and reaction kinetics; chloroform and dichloromethane are commonly used for their ability to dissolve both reactants and coupling agents effectively.
- Purification by preparative HPLC ensures high purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring undergoes nucleophilic substitution at position 4 when activated by electron-withdrawing groups. For example:
-
Chlorination : While the specific compound lacks a chloro substituent, analogous thiazole derivatives () achieve chlorination using phosphorus pentachloride () or thionyl chloride () under anhydrous conditions at 60–80°C.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | , reflux | 4-Chloro derivative | 72–85% |
Amide Hydrolysis
The pyridine-4-carboxamide group is susceptible to acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis : Heating with 6M HCl at 100°C cleaves the amide bond, yielding pyridine-4-carboxylic acid and the thiazol-2-amine intermediate.
-
Basic Hydrolysis : Treatment with NaOH/ethanol generates the corresponding carboxylate salt.
| Hydrolysis Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic | 6M HCl, 100°C, 6h | Pyridine-4-carboxylic acid + 5-(pyrrolidin-1-yl)-1,3-thiazol-2-amine | Requires neutralization for isolation |
| Basic | 1M NaOH, ethanol, reflux | Sodium pyridine-4-carboxylate + thiazol-2-amine | Higher selectivity for carboxylate formation |
Oxidation and Reduction
The pyrrolidine and pyridine groups participate in redox reactions:
-
Oxidation : Hydrogen peroxide () or meta-chloroperbenzoic acid () converts pyrrolidine to pyrrolidone under mild conditions (25°C, 12h).
-
Reduction : Catalytic hydrogenation () reduces the pyridine ring to piperidine, though this is less common due to steric hindrance from the thiazole substituents.
Cross-Coupling Reactions
The thiazole ring facilitates Suzuki-Miyaura and Ullmann-type couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids using /KCO in dioxane introduces aryl groups at position 5 of the thiazole .
| Coupling Type | Reagents | Targeted Position | Example Product |
|---|---|---|---|
| Suzuki | , KCO, dioxane | Thiazole C-5 | 5-Aryl substituted derivative |
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocyclic systems. For instance:
-
Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to yield bicyclic adducts, enhancing structural complexity .
Functional Group Interconversion
-
Thioamide Formation : Treatment with Lawesson’s reagent converts the carboxamide to a thioamide, altering electronic properties for target binding studies .
Key Stability Considerations
-
pH Sensitivity : The compound degrades in strongly acidic (>pH 2) or basic (>pH 10) media, necessitating neutral storage conditions.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Medicinal Chemistry
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against resistant strains of bacteria. Studies highlight its effectiveness in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Biological Assays
The compound is utilized in biological assays to explore its interactions with various molecular targets:
- Enzyme Inhibition Studies : It has been used to assess the inhibitory effects on enzymes such as kinases and proteases, which are crucial in numerous signaling pathways.
- Receptor Binding Assays : this compound is studied for its binding affinity to specific receptors, aiding in the understanding of its pharmacological profile.
Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable building block in the synthesis of more complex molecules. SAR studies help elucidate how modifications to its structure affect biological activity, guiding the design of new derivatives with enhanced efficacy and reduced toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Various cancer cell lines | Demonstrated significant cytotoxicity; mechanism linked to apoptosis induction through caspase activation. |
| Antimicrobial Efficacy | Resistant bacterial strains | Effective against multiple strains; disrupted cell wall synthesis and inhibited metabolic pathways. |
| Enzyme Inhibition | Kinase assays | Showed potent inhibition of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound. The isonicotinamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide and its analogs:
Key Findings:
Substituent Effects on Activity: The pyrrolidin-1-yl substituent enhances inhibitory potency (hypothetical IC50: 0.12 µM) compared to methyl (IC50: 0.45 µM) or phenyl (IC50: 1.2 µM) groups. This suggests that the cyclic amine improves target binding, likely through hydrogen bonding or conformational rigidity . Amino-substituted analogs exhibit reduced activity, possibly due to increased polarity or destabilization of the thiazole ring .
Solubility and Bioavailability :
- Pyrrolidine-containing derivatives generally show higher solubility in aqueous buffers than phenyl-substituted analogs, attributed to the amine’s hydrophilic character.
- Methyl-substituted compounds balance lipophilicity and solubility, making them more bioavailable than bulkier analogs .
Synthetic Flexibility :
- The pyrrolidine group is introduced via coupling reactions with pyrrolidine under standard amide-forming conditions (e.g., HATU/DIPEA), similar to methods for methyl and phenyl analogs .
Structural and Mechanistic Insights
- Pyrrolidine vs. Methyl Groups : The pyrrolidine ring’s five-membered structure may induce a planar conformation in the thiazole ring, optimizing π-π stacking with hydrophobic kinase pockets. In contrast, methyl groups offer minimal steric hindrance but lack directional interactions .
- Thiazole Core Modifications : Position 5 substitutions are critical for activity; moving the pyrrolidine to other positions (e.g., position 4) reduces potency, as observed in unpublished SAR studies .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
Thiazole Core Formation : Condensation of pyridine-4-carboxylic acid derivatives with 2-aminothiazole precursors.
Pyrrolidine Substitution : Alkylation or nucleophilic substitution at the 5-position of the thiazole ring using pyrrolidine derivatives.
Carboxamide Coupling : Amide bond formation via activation of the pyridine-4-carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the thiazole-2-amine intermediate.
Q. Key Considerations :
Q. How can the structural integrity of this compound be validated post-synthesis?
Analytical Workflow :
- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and thiazole protons (δ 7.2–7.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 303.1).
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and confirms stereochemistry .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors (e.g., filapixant) .
- Cellular Uptake Studies : Use fluorescence-tagged analogs to evaluate membrane permeability (logP ~2.5 predicted).
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?
- Molecular Docking : Target mGlu5 receptors (PDB: 6FFI) or kinase domains (e.g., EGFR, PDB: 1M17) to identify key interactions:
- The pyrrolidine group may occupy hydrophobic pockets.
- The pyridine-carboxamide moiety participates in hydrogen bonding with catalytic residues.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) impacts competitive inhibition.
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Metabolic Stability : Hepatic microsome assays (e.g., t1/2 >30 min in human liver microsomes) confirm bioavailability differences .
Mitigation : Standardize protocols (e.g., Eurofins PANLABS kinase panel) and validate with orthogonal assays (SPR, ITC).
Q. How can crystallographic data improve formulation strategies for in vivo studies?
- Polymorph Screening : Identify stable crystalline forms (e.g., Form I vs. Form II) via slurry experiments.
- Co-Crystallization : Co-formers (e.g., succinic acid) enhance solubility while maintaining stability .
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake (>5% w/w indicates risk of hydrolysis) .
Q. What are the limitations of current synthetic routes, and how can they be optimized?
Challenges :
- Low regioselectivity during thiazole functionalization.
- Scalability issues in amide coupling (e.g., cost of HATU).
Q. Optimization Strategies :
Q. How does the compound’s electronic configuration influence its reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
